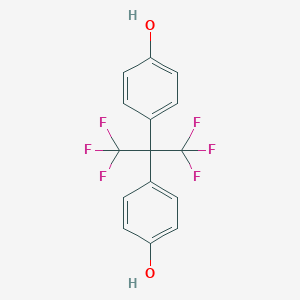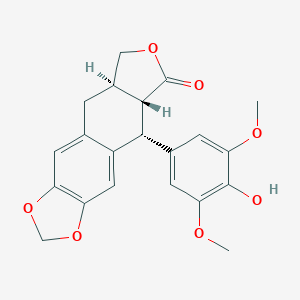
Penethamathydriodi
Übersicht
Beschreibung
Penethamate hydriodide is a veterinary antimicrobial agent primarily used for its antibacterial properties. It is the diethylaminoethyl ester of benzylpenicillin and is commonly used in the treatment of mastitis in cows and bacterial infections in various species, including cattle, pigs, horses, goats, and sheep . The compound is known for its ability to convert into benzylpenicillin, which blocks the biosynthesis of bacterial cell walls, making it effective against a wide range of bacterial infections .
Wissenschaftliche Forschungsanwendungen
Penethamat-Hydriodid wird in der Veterinärmedizin aufgrund seiner antimikrobiellen Eigenschaften weit verbreitet eingesetzt. Es ist besonders wirksam bei der Behandlung von Mastitis bei Milchkühen, einer Erkrankung, die durch bakterielle Infektionen des Euters verursacht wird . Die Verbindung wird auch zur Behandlung von bakteriellen Infektionen bei anderen Tieren eingesetzt, einschließlich Schweinen, Pferden, Ziegen und Schafen .
Seine Fähigkeit, sich in Benzylpenicillin umzuwandeln, macht es zu einer wertvollen Verbindung in der Erforschung von Penicillin-Derivaten und deren Wirkmechanismen .
5. Wirkmechanismus
Penethamat-Hydriodid wirkt als Prodrug und wandelt sich bei der Hydrolyse in Benzylpenicillin um. Benzylpenicillin wirkt, indem es die Synthese bakterieller Zellwände hemmt, was zur Lyse und zum Tod der Bakterien führt . Die molekularen Ziele von Benzylpenicillin sind Penicillin-bindende Proteine, die für die Vernetzung von Peptidoglykanketten in der bakteriellen Zellwand unerlässlich sind .
Wirkmechanismus
Target of Action
Penethamate Hydriodide is a prodrug that primarily targets bacterial cells . Its antimicrobial activity is exclusively related to benzylpenicillin , which is released upon hydrolysis of Penethamate Hydriodide . Benzylpenicillin, also known as penicillin G, is a broad-spectrum antibiotic that is active against a wide range of gram-positive and some gram-negative bacteria .
Mode of Action
The mode of action of Penethamate Hydriodide involves the inhibition of bacterial cell wall synthesis . Upon administration, Penethamate Hydriodide is rapidly converted into benzylpenicillin . Benzylpenicillin then binds to penicillin-binding proteins located on the inner membrane of the bacterial cell wall . This binding inhibits the final step of cell wall synthesis, leading to cell lysis and death .
Biochemical Pathways
The biochemical pathway affected by Penethamate Hydriodide is the bacterial cell wall synthesis pathway . By inhibiting this pathway, Penethamate Hydriodide prevents the formation of peptidoglycan cross-links in the bacterial cell wall . This weakens the cell wall and leads to osmotic lysis (bursting due to increased internal pressure) .
Pharmacokinetics
Penethamate Hydriodide exhibits rapid absorption and high bioavailability . It is rapidly converted into benzylpenicillin, with a half-life of 23 minutes at 37°C and pH 7.3 . In tissue homogenate at 32°C, half of the Penethamate Hydriodide was hydrolyzed within two hours, and no Penethamate Hydriodide remained after 20 hours .
Result of Action
The result of Penethamate Hydriodide’s action is the effective treatment of bacterial infections in various animal species . It is used in intramammary products for the treatment of mastitis in cows and as an injectable solution for the treatment of bacterial infections in swine, cattle, horses, goats, and sheep .
Action Environment
The action of Penethamate Hydriodide can be influenced by environmental factors such as temperature and pH . For instance, the rate of conversion of Penethamate Hydriodide to benzylpenicillin is dependent on the temperature and pH of the environment . At physiological conditions (37°C and pH 7.3), the half-life of Penethamate Hydriodide in aqueous solution is 23 minutes .
Biochemische Analyse
Biochemical Properties
Penethamate Hydriodide is a prodrug from which benzylpenicillin and diethylaminoethanol are released by hydrolysis . The antimicrobial activity of the compound is exclusively related to benzylpenicillin . It interacts with bacterial cell wall biosynthesis enzymes, thereby exerting its antimicrobial effects .
Cellular Effects
The primary cellular effect of Penethamate Hydriodide is the inhibition of bacterial cell wall synthesis . This leads to the death of the bacteria, thereby treating the infection. The compound is used in the treatment of mastitis in cows and bacterial infections in a range of species including swine, cattle, horse, goat, and sheep .
Molecular Mechanism
The molecular mechanism of action of Penethamate Hydriodide involves the hydrolysis of the compound to release benzylpenicillin and diethylaminoethanol . Benzylpenicillin then interacts with the enzymes involved in bacterial cell wall synthesis, inhibiting their function and leading to the death of the bacteria .
Temporal Effects in Laboratory Settings
In aqueous solution at physiological conditions (37°C and pH 7.3), the half-life of Penethamate Hydriodide is 23 minutes . In tissue homogenate at 32°C, half of the Penethamate Hydriodide was hydrolyzed within two hours, and at 20 hours no Penethamate Hydriodide remained .
Dosage Effects in Animal Models
In laboratory animals, the acute LD50 of Penethamate Hydriodide is greater than or equal to 2000 mg/kg body weight following oral or subcutaneous administration, 300-1650 mg/kg following intraperitoneal administration, and 30-90 mg/kg body weight in connection with intravenous administration .
Metabolic Pathways
Upon administration, Penethamate Hydriodide is rapidly converted into benzylpenicillin . This conversion involves the hydrolysis of Penethamate Hydriodide, a process that is likely facilitated by esterases present in the body .
Transport and Distribution
Given its use in intramammary products for the treatment of mastitis in cows and as an injectable for the treatment of bacterial infections in various species, it can be inferred that the compound is likely distributed systemically .
Subcellular Localization
Given that its active metabolite, benzylpenicillin, acts on the bacterial cell wall, it is likely that Penethamate Hydriodide or its metabolites localize to the site of bacterial cell wall synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of penethamate hydriodide involves several steps. One method includes the reductive amination of a compound with acetaldehyde in the presence of a reducing agent . The process is carried out in a solvent under controlled conditions to ensure high yield and purity. Another method involves the ring-opening reaction of a compound with aziridine under acidic conditions (pH 5-6), using acids like phosphoric acid or sulfuric acid .
Industrial Production Methods: Industrial production of penethamate hydriodide follows similar synthetic routes but on a larger scale. The process is optimized for mass production, ensuring high yield and purity. The use of advanced techniques and equipment helps in maintaining the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Penethamat-Hydriodid unterliegt einer Hydrolyse, bei der es in Benzylpenicillin und Diethylaminoethanol umgewandelt wird. Diese Reaktion wird durch Temperatur und pH-Wert beeinflusst, wobei höhere Temperaturen und pH-Werte den Hydrolyseprozess beschleunigen .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser und milde saure oder basische Bedingungen.
Reduktive Aminierung: Reduktionsmittel und Acetaldehyd.
Ringöffnungsreaktion: Aziridin und Säuren wie Phosphorsäure oder Schwefelsäure.
Hauptprodukte:
Benzylpenicillin: Das primäre aktive Produkt, das aus der Hydrolyse von Penethamat-Hydriodid gebildet wird.
Diethylaminoethanol: Ein Nebenprodukt der Hydrolysereaktion.
Vergleich Mit ähnlichen Verbindungen
Penethamat-Hydriodid ähnelt anderen Penicillin-Derivaten, wie beispielsweise Procain-Penicillin. Beide Verbindungen teilen ähnliche pharmakologische Eigenschaften und Wirkmechanismen, da sie bei der Hydrolyse in Benzylpenicillin umgewandelt werden . Penethamat-Hydriodid besitzt eine lokale Anästhesiewirkung, ein Effekt, der auch bei anderen Estern von Diethylaminoethanol beobachtet wurde .
Ähnliche Verbindungen:
Procain-Penicillin: Teilt ähnliche pharmakologische Eigenschaften und Wirkmechanismen.
Benzylpenicillin: Das aktive Produkt, das aus der Hydrolyse von Penethamat-Hydriodid gebildet wird.
Penethamat-Hydriodid zeichnet sich durch seine spezifische Verwendung in der Veterinärmedizin und seine Wirksamkeit bei der Behandlung von Mastitis bei Milchkühen aus. Seine einzigartigen Eigenschaften und Anwendungen machen es zu einer wertvollen Verbindung sowohl in der veterinärmedizinischen Praxis als auch in der wissenschaftlichen Forschung.
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCFDRXQPRCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32IN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



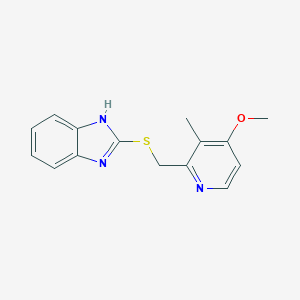

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)
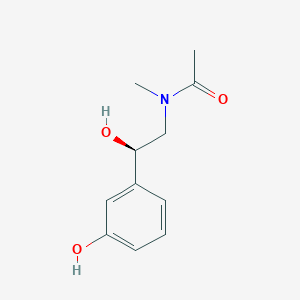
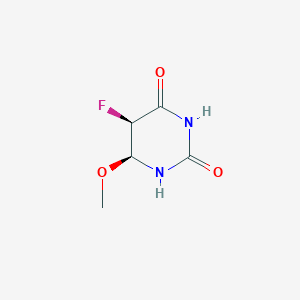

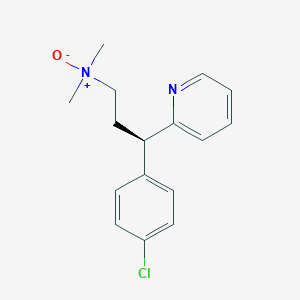
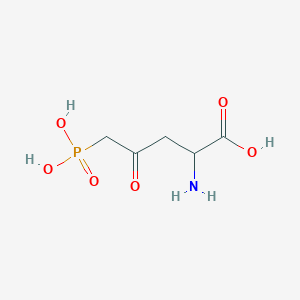
![4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide](/img/structure/B121352.png)
